An In-depth Technical Guide to N-Phosphorylated Amines: Focus on Dimethyl N-ethylphosphoramidate
An In-depth Technical Guide to N-Phosphorylated Amines: Focus on Dimethyl N-ethylphosphoramidate
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of a representative N-phosphorylated amine, Dimethyl N-ethylphosphoramidate. Due to the ambiguity of the term "N-dimethoxyphosphorylethanamine," this document focuses on a chemically precise interpretation, offering in-depth information on its identification, physicochemical properties, synthesis, and analytical characterization. The methodologies and data presented are designed to be a valuable resource for professionals in organic synthesis and drug discovery.
Introduction and Compound Identification
The term "N-dimethoxyphosphorylethanamine" does not correspond to a standard chemical name with a registered CAS number. A systematic interpretation of this nomenclature points to an ethanamine backbone with a dimethoxyphosphoryl group attached to the nitrogen atom. This structure is correctly named Dimethyl N-ethylphosphoramidate .
Chemical Structure:
This guide will proceed with this defined structure. For comparative purposes, data for the closely related and commercially available Diethyl Phosphoramidate (CAS No: 1068-21-9) will be referenced where specific data for the target compound is not available.[1][2][3][4][5][6]
Physicochemical Properties
The physicochemical properties of Dimethyl N-ethylphosphoramidate are crucial for its handling, reaction setup, and potential applications. Below is a table summarizing these properties, with some values estimated based on the properties of close structural analogs like diethyl phosphoramidate.
| Property | Value | Source/Basis |
| Molecular Formula | C₄H₁₂NO₃P | Calculated |
| Molecular Weight | 153.12 g/mol | Calculated[1][2] |
| CAS Number | Not explicitly found for this specific structure. The closely related Diethyl Phosphoramidate is 1068-21-9. | [1][2][3][4] |
| Appearance | Expected to be a colorless to pale yellow liquid or a low-melting solid. | Analogy to Diethyl Phosphoramidate[2][5] |
| Boiling Point | Estimated to be similar to or slightly higher than Diethyl Phosphoramidate (140 °C at 3 mmHg). | Analogy to Diethyl Phosphoramidate[2][5] |
| Melting Point | If solid, expected to be a low-melting solid. Diethyl phosphoramidate has a melting point of 51-53 °C. | Analogy to Diethyl Phosphoramidate[2][5] |
| Density | Estimated to be around 1.1 g/cm³. The predicted density for Diethyl Phosphoramidate is 1.133 g/cm³. | Analogy to Diethyl Phosphoramidate[2] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water is anticipated. | General properties of phosphoramidates |
Synthesis of N-Phosphorylated Amines
The synthesis of N-alkyl phosphoramidates can be achieved through several established methods. The choice of method often depends on the starting materials' availability and the desired scale of the reaction. A common and effective method is the reaction of a dialkyl phosphochloridate with an amine.
General Synthetic Pathway: Reaction of Diethyl Chlorophosphate with Ethylamine
A widely applicable method for synthesizing N-alkyl phosphoramidates involves the reaction of a dialkyl chlorophosphate with the corresponding amine.[7] This is an example of a salt elimination reaction.
Caption: General synthesis of Diethyl N-ethylphosphoramidate.
Detailed Experimental Protocol
This protocol outlines a general procedure for the synthesis of Dimethyl N-ethylphosphoramidate.
Materials:
-
Dimethyl chlorophosphate
-
Ethylamine (as a solution in a suitable solvent like THF, or condensed as a liquid)
-
Triethylamine (or an excess of ethylamine as an acid scavenger)
-
Anhydrous diethyl ether or dichloromethane as the solvent
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a solution of ethylamine (2 equivalents) in anhydrous diethyl ether.
-
Cooling: The reaction flask is cooled to 0 °C in an ice bath.
-
Addition of Phosphorylating Agent: A solution of dimethyl chlorophosphate (1 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred solution of ethylamine over a period of 30-60 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: The precipitated ethylamine hydrochloride is removed by filtration. The filtrate is then washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Analytical Characterization
A thorough characterization using various spectroscopic techniques is essential to confirm the structure and purity of the synthesized Dimethyl N-ethylphosphoramidate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organophosphorus compounds.[8]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy, ethylamino, and the N-H protons. The signals for the protons on the carbons adjacent to the nitrogen and phosphorus atoms will exhibit coupling to both the neighboring protons and the phosphorus nucleus.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methoxy and ethyl carbons. The carbons attached to the nitrogen and oxygen atoms will show coupling to the phosphorus nucleus.
-
³¹P NMR: The phosphorus-31 NMR spectrum is highly diagnostic and is expected to show a single resonance, with its chemical shift being characteristic of a phosphoramidate environment. The chemical shift is influenced by the substituents on the phosphorus atom.[8][9][10]
Expected Spectral Data (based on analogs):
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity and Coupling Constants |
| ¹H | ~3.7 | Doublet (J ≈ 11 Hz, P-O-CH₃) |
| ~3.0 | Multiplet (N-CH₂-CH₃) | |
| ~1.1 | Triplet (N-CH₂-CH₃) | |
| Variable | Broad singlet (N-H) | |
| ¹³C | ~53 | Doublet (J ≈ 5-7 Hz, P-O-C) |
| ~37 | Singlet or doublet (N-C) | |
| ~15 | Singlet or doublet (N-C-C) | |
| ³¹P | +5 to +15 | Decoupled: Singlet |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) or electrospray ionization (ESI) can be used. The fragmentation pattern can provide valuable structural information.
Caption: Plausible MS fragmentation of Dimethyl N-ethylphosphoramidate.
Infrared (IR) Spectroscopy
IR spectroscopy can identify key functional groups present in the molecule.
-
P=O stretch: A strong absorption band is expected in the region of 1250-1200 cm⁻¹.
-
P-O-C stretch: Strong absorptions are expected around 1050-1000 cm⁻¹.
-
N-H stretch: A medium intensity band is expected around 3400-3300 cm⁻¹.
Applications in Research and Drug Development
N-phosphorylated amines, or phosphoramidates, are a class of compounds with significant interest in medicinal chemistry and drug development.[11][12][13][14][15]
-
Enzyme Inhibitors: The phosphoramidate moiety can act as a transition-state analog for phosphate hydrolysis, making these compounds potent inhibitors of enzymes such as proteases and phosphatases.[14]
-
Prodrugs: The phosphoramidate linkage can be designed to be cleaved under specific physiological conditions, releasing an active drug molecule. This "ProTide" approach is used to improve the cellular uptake and bioavailability of nucleotide-based drugs.
-
Antiviral and Anticancer Agents: Many phosphoramidate derivatives of nucleosides have shown significant antiviral (including anti-HIV and anti-HBV) and anticancer activities.[11][12][13][15]
-
Synthetic Intermediates: These compounds are versatile intermediates in the synthesis of more complex molecules, including other organophosphorus compounds and heterocyclic systems.
Safety and Handling
Phosphoramidates should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. While specific toxicity data for Dimethyl N-ethylphosphoramidate is not available, related compounds can be skin and eye irritants.[3]
Conclusion
While the term "N-dimethoxyphosphorylethanamine" is not standard, the systematically named Dimethyl N-ethylphosphoramidate represents a valuable chemical entity within the broader class of N-phosphorylated amines. This guide has provided a detailed overview of its properties, synthesis, and characterization, drawing upon data from closely related analogs where necessary. The synthetic and analytical protocols described herein offer a solid foundation for researchers working with this and similar organophosphorus compounds. The diverse biological activities of phosphoramidates underscore their potential in the development of new therapeutic agents.
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New Oligonucleotide 2'-O-Alkyl N3'→P5' (Thio)-Phosphoramidates as Potent Antisense Agents: Physicochemical Properties and Biological Activity. PubMed. [Link]
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Overview of Biologically Active Nucleoside Phosphonates. Frontiers in Chemistry. [Link]
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